

A Deep Dive into Quinoline-5-carbaldehyde: A Theoretical and Computational Perspective

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Compound of Interest

Compound Name: Quinoline-5-carbaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, serves as a significant building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique electronic and structural properties, stemming from the fusion of a quinoline core with a reactive carbaldehyde group, make it a molecule of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies on **Quinoline-5-carbaldehyde**, offering insights into its molecular structure, spectroscopic signatures, and electronic characteristics.

Molecular Structure and Conformational Analysis

The structural landscape of **Quinoline-5-carbaldehyde** has been elucidated through computational modeling, primarily employing Density Functional Theory (DFT). These studies reveal the existence of two stable conformers at room temperature, differentiated by the orientation of the carbaldehyde group relative to the quinoline ring. The energetic separation between these conformers is minimal, approximately 2.5 kcal/mol, with a low transition barrier of around 9 kcal/mol, suggesting their coexistence in equilibrium.[1][2]

Table 1: Calculated Geometric Parameters of **Quinoline-5-carbaldehyde**

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C-C (ring)	1.36 - 1.42	117 - 122	-
C-N (ring)	1.32 - 1.37	118 - 123	-
C-C (aldehyde)	1.48	-	-
C=O	1.22	-	-
C-H (aldehyde)	1.11	-	-
C-C-N	-	121 - 123	-
C-C-C	-	118 - 121	-
O=C-H	-	124	-
Ring-CHO	-	-	~0 or ~180

Note: The values presented are representative and may vary slightly depending on the computational method and basis set used.

Spectroscopic Properties: A Synergy of Theory and Experiment

Spectroscopic analysis is a cornerstone for the characterization of **Quinoline-5-carbaldehyde**. Computational methods provide valuable support in assigning and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of vibrational frequencies, typically performed using DFT, offer a detailed assignment of the experimental FT-IR spectrum. The characteristic vibrational modes include C-H stretching of the aromatic ring, C=O stretching of the aldehyde group, and various ring stretching and bending vibrations.

Table 2: Key Vibrational Frequencies of **Quinoline-5-carbaldehyde**

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)
Aromatic C-H Stretch	3050 - 3150	3060 - 3180
Aldehyde C-H Stretch	2750 - 2850	2760 - 2860
C=O Stretch	1680 - 1700	1690 - 1710
C=N Stretch (ring)	1580 - 1620	1590 - 1630
C=C Stretch (ring)	1450 - 1600	1460 - 1610

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of **Quinoline-5-carbaldehyde**. These calculations help in understanding the nature of electronic transitions, which are typically $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational prediction of ^1H and ^{13}C NMR chemical shifts aids in the complete assignment of the experimental NMR spectra. The calculated shifts for the aromatic protons and carbons of the quinoline ring and the aldehyde proton provide a detailed picture of the electronic environment within the molecule.^[3] For instance, in derivatives like **8-Hydroxyquinoline-5-carbaldehyde**, the aldehyde proton (HC=O) signal appears around 10.14 ppm in the ^1H -NMR spectrum.^[3]

Table 3: Representative ^1H and ^{13}C NMR Chemical Shifts for **Quinoline-5-carbaldehyde** Derivatives

Nucleus	Derivative	Chemical Shift (ppm)
¹ H	8-Hydroxyquinoline-5-carbaldehyde	10.14 (s, 1H, HC=O)
¹ H	6-(Dimethylamino)quinoline-5-carbaldehyde	10.19 (s, 1H, HC=O)
¹ H	8-(Dimethylamino)quinoline-5-carbaldehyde	10.06 (s, 1H, HC=O)
¹³ C	8-Hydroxyquinoline-5-carbaldehyde	192.2 (C=O)
¹³ C	6-(Dimethylamino)quinoline-5-carbaldehyde	190.0 (C=O)
¹³ C	8-(Dimethylamino)quinoline-5-carbaldehyde	191.3 (C=O)

Note: Data extracted from studies on substituted **quinoline-5-carbaldehydes**.^[3]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.^[4] For quinoline derivatives, the HOMO-LUMO energy gap is a key parameter in assessing their potential as electronic materials and biologically active agents.^{[3][5]}

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For **Quinoline-5-carbaldehyde**, the MEP map would typically show a negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions)

would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.

[2][6]

Potential Biological and Pharmaceutical Relevance

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[7][8] Computational studies, particularly molecular docking, are instrumental in exploring the potential of **Quinoline-5-carbaldehyde** derivatives as therapeutic agents.[9][10] These studies help in predicting the binding affinity and interaction of these molecules with biological targets such as enzymes and receptors. For example, derivatives of quinoline-carbaldehyde have been identified as inhibitors of Leishmania Methionine aminopeptidase 1, a potential drug target.[11]

Experimental and Computational Protocols

Synthesis

Several classical methods can be employed for the synthesis of **Quinoline-5-carbaldehyde** and its derivatives, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[3][6] The Vilsmeier-Haack reaction, for instance, involves the formylation of a suitable quinoline precursor using a mixture of phosphorus oxychloride (POCl_3) and dimethylformamide (DMF).[3]

Experimental Protocol: Vilsmeier-Haack Synthesis of **Quinoline-5-carbaldehydes**[3]

- A solution of dry chloroform and dry DMF is cooled to 0 °C.
- POCl_3 is added dropwise to the solution, and the mixture is stirred for one hour.
- The respective quinoline derivative is added to the mixture.
- The resulting reaction mixture is brought to a gentle reflux for 16 hours.
- The reaction is quenched by the addition of crushed ice and neutralized with an aqueous solution of Na_2CO_3 .
- The layers are separated to isolate the product.

Computational Methodology

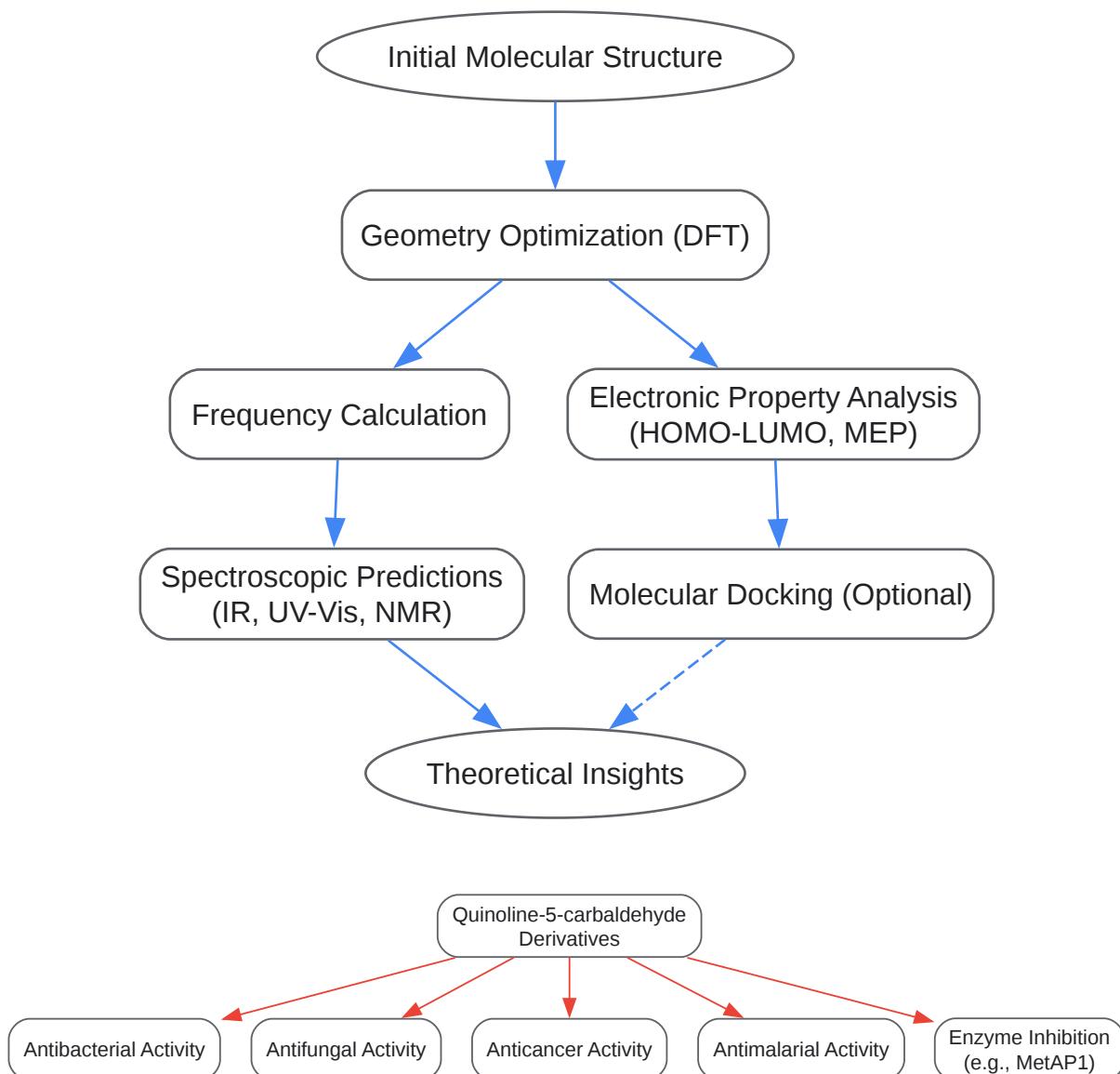
The theoretical investigation of **Quinoline-5-carbaldehyde** predominantly relies on Density Functional Theory (DFT).

Typical Computational Protocol:

- Geometry Optimization: The initial molecular structure is optimized to its lowest energy conformation using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[1][2]
- Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.
- Spectroscopic Predictions: TD-DFT calculations are performed to obtain the UV-Vis absorption spectrum. NMR chemical shifts are calculated using methods like GIAO (Gauge-Including Atomic Orbital).
- Electronic Property Analysis: HOMO and LUMO energies are obtained from the output of the geometry optimization. The MEP is calculated and visualized to analyze the charge distribution.

Visualizations

Caption: Molecular structure of **Quinoline-5-carbaldehyde**.

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